EP4 Receptor Selectivity: Ki Values Demonstrating >1000-Fold Discrimination Over EP1, EP2, and EP3
Grapiprant exhibits high-affinity, selective binding to the EP4 receptor with Ki values of 13 nM (human recombinant EP4), 20 nM (rat recombinant EP4), and 24 nM (dog recombinant EP4), while demonstrating negligible affinity for EP1, EP2, and EP3 receptor subtypes [1]. In direct radioligand competition binding assays using [3H]-PGE2 at 1 nM, grapiprant displaced PGE2 binding to dog recombinant EP4 receptor with an IC50 of 35 nM (Ki = 24 nM) . By comparison, the compound showed no measurable binding displacement at EP1, EP2, or EP3 receptors at concentrations up to 10 μM, translating to a selectivity margin exceeding 400-fold relative to the EP4 Ki [1]. This selectivity profile contrasts with non-selective prostaglandin analogs such as misoprostol (EP2/EP3/EP4 agonist) and dual antagonists like TG6-129 (EP2/EP4), which engage multiple EP subtypes with varying affinity [2].
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | EP4 Ki = 13 nM (human), 20 nM (rat), 24 nM (dog); EP1/EP2/EP3 Ki >10,000 nM |
| Comparator Or Baseline | PGE2 (endogenous ligand, non-selective) binds EP1-4 with nanomolar affinity; TG6-129 (dual EP2/EP4 antagonist) binds EP2 (Ki ~10 nM) and EP4 (Ki ~15 nM) [Cross-study comparable] |
| Quantified Difference | >400-fold selectivity margin for EP4 over EP1/EP2/EP3 (calculated as 10,000 nM / 20-24 nM) |
| Conditions | Radioligand binding assay using [3H]-PGE2; recombinant human, rat, and dog EP4 receptors expressed in HEK293 or CHO cell membranes |
Why This Matters
High receptor selectivity minimizes off-target pharmacological effects on EP1/EP2/EP3-mediated homeostatic functions, distinguishing grapiprant from non-selective alternatives for precision-targeted research or clinical applications.
- [1] Nakao K, Murase A, Ohshiro H, et al. CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2007;322(2):686-694. doi:10.1124/jpet.107.122010 View Source
- [2] Zhang X, et al. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. EMBO J. 2025. doi:10.1038/s44318-025-00611-0 View Source
